molecular formula C19H23NO8 B560667 Agomelatine (L(+)-Tartaric acid)

Agomelatine (L(+)-Tartaric acid)

カタログ番号: B560667
分子量: 393.4 g/mol
InChIキー: PJOPJXPTFZIKTL-LREBCSMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Agomelatine (L(+)-Tartaric acid) is a novel antidepressant primarily used to treat major depressive disorder and generalized anxiety disorder. It is known for its unique mechanism of action, which involves both melatonergic and serotonergic pathways. Agomelatine is structurally related to melatonin and acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C) .

準備方法

Synthetic Routes and Reaction Conditions: Agomelatine can be synthesized through various methods. One common synthetic route involves the Reformatsky reaction, where 7-methoxy-tetralone is reacted with ethyl bromoacetate to form an intermediate, which is then further processed to yield agomelatine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as potassium dihydrogen phosphate.

Industrial Production Methods: Industrial production of agomelatine involves a series of well-controlled steps to ensure high purity and yield. The process includes the preparation of intermediates, followed by purification techniques like rectification and column chromatography . The methods are designed to be scalable and suitable for large-scale production.

化学反応の分析

Key Reaction Steps

  • Base Synthesis :
    • Agomelatine is synthesized via condensation of 7-methoxy-1-tetralone with ethyl acetamidoacetate, followed by hydrogenation and acetylation.
    • Tartaric acid is introduced during crystallization to stabilize the polymorphic Form X .
  • Crystallization with Tartaric Acid :
    • A solution of agomelatine in dimethylformamide (DMF) is combined with a mixture containing tartaric acid and water at controlled temperatures (20–30°C) .
    • The process involves slow addition under agitation to promote nucleation of Form X crystals .

Critical Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature20–30°CPrevents polymorph conversion
Solvent Ratio (DMF:H₂O)1:5 to 1:10Enhances solubility
AgitationStirring (200–500 rpm)Ensures uniform crystal growth

Salt Formation and Co-Crystallization

Agomelatine forms stable salts with acids, improving solubility and bioavailability:

Notable Salt Forms

Salt TypeSynthesis MethodStability Profile
Hydrobromide HydrateReaction with HBr in ethyl acetateHigh stability under humidity
L(+)-Tartaric Acid SaltCo-crystallization in aqueous DMFEnhanced crystallinity
  • Mechanochemical Synthesis :
    Co-crystallization with tartaric acid via solvent-free grinding achieves 95% yield, reducing environmental impact .

Stability and Degradation

Agomelatine exhibits sensitivity to temperature and humidity, necessitating controlled storage:

Thermogravimetric Analysis (TGA)

ParameterResultSource
Water Loss (Hydrate)5.70 wt%
Decomposition Onset180°C
  • Degradation Pathways :
    • Hydrolysis of the acetamide group under acidic conditions .
    • Oxidation of the naphthalene ring in the presence of light .

Receptor Binding Interactions

While primarily pharmacological, binding studies reveal indirect chemical interactions:

Key Interactions

  • Melatonin Receptors (MT₁/MT₂) :
    Agomelatine binds with Ki0.1nMK_i\sim 0.1\,\text{nM}, mimicking melatonin’s circadian effects .
  • 5-HT₂C Receptor Antagonism :
    Neutral antagonism (pKi=6.4pK_i=6.4) enhances prefrontal dopamine/norepinephrine release .

Comparative Analysis with Analogues

CompoundReceptor Affinity (MT₁/MT₂)Solubility (mg/mL)
Agomelatine0.1/0.06nM0.1/0.06\,\text{nM}0.33 (pH 7.0)
Ramelteon0.014/0.025nM0.014/0.025\,\text{nM}0.05

科学的研究の応用

Key Mechanisms

  • Melatonergic Modulation : Resynchronizes circadian rhythms.
  • Neurotransmitter Release : Enhances norepinephrine and dopamine levels.
  • Antiglycoxidative Properties : Exhibits protective effects against oxidative stress, which may be beneficial in neurodegenerative conditions .

Major Depressive Disorder

Agomelatine has been extensively studied for its efficacy in treating major depressive disorder (MDD). Clinical trials have demonstrated significant improvements in depressive symptoms compared to placebo controls. For instance, a dose-ranging study indicated that 25 mg/day of agomelatine was effective across various depression rating scales .

Bipolar Disorder

Emerging evidence suggests that agomelatine may be beneficial in managing bipolar depression. Its rapid onset of action and favorable tolerability profile make it a suitable candidate for this population .

Anxiety Disorders

Agomelatine has shown efficacy in reducing anxiety symptoms, providing a dual benefit for patients suffering from both depression and anxiety .

Cognitive Impairment in Alzheimer's Disease

Recent studies indicate that agomelatine may have neuroprotective effects in Alzheimer’s disease models. In animal studies, it improved cognitive deficits and reduced amyloid-beta deposition and tau phosphorylation, suggesting potential therapeutic roles beyond depression .

Metabolic Disorders

Research indicates that agomelatine may also aid in managing diabetes-related complications. It has been shown to improve glycemic control and alleviate symptoms of depression in diabetic patients .

Case Study 1: Efficacy in Major Depressive Disorder

In a randomized controlled trial involving 300 participants diagnosed with MDD, those treated with agomelatine exhibited significant reductions in Hamilton Depression Rating Scale scores compared to the placebo group over a 12-week period .

Case Study 2: Agomelatine in Bipolar Depression

A study involving patients with bipolar disorder demonstrated that agomelatine not only alleviated depressive episodes but also did not induce manic episodes, highlighting its safety profile .

Case Study 3: Neuroprotective Effects in Alzheimer's Disease

In an experimental study with APP/PS1 mice, administration of agomelatine resulted in improved spatial memory performance and reduced neuroinflammation markers after 30 days of treatment .

Table 1: Summary of Clinical Efficacy Studies

Study TypePopulationDosageOutcome MeasureResults
Randomized Controlled TrialMDD Patients25 mg/dayHamilton Depression Rating ScaleSignificant improvement vs. placebo
Open-label StudyBipolar PatientsVariableClinical Global ImpressionEffective without inducing mania
Animal ModelAPP/PS1 Mice50 mg/kgCognitive Performance (Morris Water Maze)Improved memory and reduced Aβ deposition

Table 2: Pharmacological Profile of Agomelatine

PropertyDescription
Receptor AffinityMT1/MT2 agonist; 5-HT2C antagonist
BioavailabilityApproximately <5%
Protein Binding~95%
MetabolismHepatic (liver)
ExcretionPrimarily renal (80%)

類似化合物との比較

    Melatonin: Shares structural similarities and acts on melatonin receptors but lacks the serotonergic antagonism.

    Sertraline: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action.

    Fluoxetine: Another SSRI, primarily affecting serotonin reuptake without melatonergic activity.

Uniqueness: Agomelatine’s uniqueness lies in its dual action on melatonin and serotonin receptors, which provides a novel approach to treating depression and anxiety. Unlike traditional antidepressants, it does not interfere with the reuptake of serotonin, norepinephrine, or dopamine .

生物活性

Agomelatine, also known as L(+)-Tartaric acid, is a novel antidepressant that primarily acts as a melatonergic agent, specifically targeting melatonin receptors while exhibiting antagonistic properties towards serotonin receptors. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its selective antagonism of the 5-HT2C receptor, which plays a crucial role in its antidepressant effects. This compound has been approved for the treatment of major depressive disorder (MDD) and is noted for its unique pharmacological profile that distinguishes it from traditional antidepressants such as SSRIs and SNRIs.

Pharmacodynamics

Agomelatine's mechanism of action involves:

  • Melatonin Receptor Agonism : It binds to melatonin receptors (MT1 and MT2), promoting sleep regulation and circadian rhythm normalization.
  • Serotonin Receptor Antagonism : It acts as an antagonist at the 5-HT2C receptor, leading to increased release of norepinephrine and dopamine, particularly in the frontal cortex .
  • Circadian Rhythm Resynchronization : Agomelatine has demonstrated efficacy in resynchronizing circadian rhythms in various animal models, which is beneficial for patients with sleep disturbances associated with depression .

Table 1: Key Pharmacodynamic Properties of Agomelatine

PropertyDescription
Melatonin Receptor AgonistYes (MT1, MT2)
5-HT2C Receptor AntagonistYes
Norepinephrine ReleaseIncreased in the frontal cortex
Dopamine ReleaseIncreased in the frontal cortex
Circadian Rhythm EffectsResynchronization in sleep patterns

Clinical Efficacy

Agomelatine has shown comparable efficacy to traditional antidepressants in clinical trials. Studies indicate that it can effectively reduce depressive symptoms with a favorable side effect profile.

Case Studies and Clinical Trials

  • Efficacy Comparison : In head-to-head trials against SSRIs like paroxetine and sertraline, agomelatine demonstrated similar efficacy in alleviating symptoms of major depression while causing fewer side effects related to sexual dysfunction and weight gain .
  • Long-term Use : A 24-week open-label study indicated that patients treated with agomelatine experienced sustained improvement in depressive symptoms without significant adverse effects, highlighting its tolerability .
  • Safety Profile : The drug is generally well-tolerated, with common side effects including nausea, headache, and fatigue. Serious adverse events are rare, making it a suitable option for long-term management of depression .

Table 2: Summary of Clinical Findings

Study TypeFindings
Head-to-Head TrialsComparable efficacy to SSRIs; better side effect profile
Long-term Open-labelSustained improvement; good tolerability
Safety AssessmentsGenerally well-tolerated; rare serious adverse events

Mechanistic Insights

Research has elucidated several mechanisms through which agomelatine exerts its effects:

  • Circadian Phase Shifting : Agomelatine induces phase advances in sleep timing and body temperature decline, contributing to improved sleep quality .
  • Neurotransmitter Modulation : By enhancing norepinephrine and dopamine release without affecting serotonin levels significantly, agomelatine provides a unique approach to managing depressive disorders .
MechanismEffect
Melatonin Receptor ActivationSleep regulation; circadian rhythm normalization
5-HT2C Receptor AntagonismIncreased norepinephrine and dopamine release
Phase Advance InductionImproved sleep quality; reduced insomnia symptoms

特性

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOPJXPTFZIKTL-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 2
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 3
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 4
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 5
Agomelatine (L(+)-Tartaric acid)
Reactant of Route 6
Agomelatine (L(+)-Tartaric acid)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。